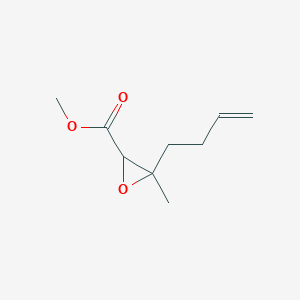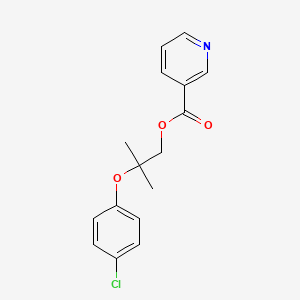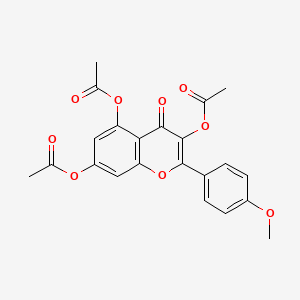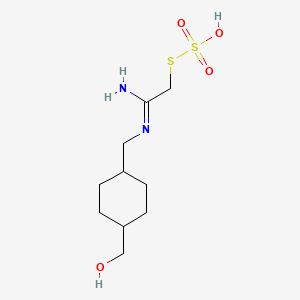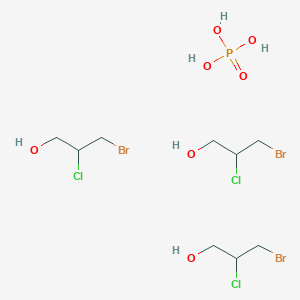
3-Bromo-2-chloropropan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloropropan-1-ol;phosphoric acid is a chemical compound with the molecular formula C3H6BrClO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a propanol backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloropropan-1-ol typically involves the halogenation of propanol derivatives. One common method is the reaction of allyl alcohol with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-chloropropan-1-ol involves large-scale halogenation processes. The raw materials, including allyl alcohol, bromine, and chlorine, are fed into a reactor where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 3-chloro-2-hydroxypropan-1-ol or 3-bromo-2-hydroxypropan-1-ol.
Oxidation: Formation of 3-bromo-2-chloropropanal or 3-bromo-2-chloropropanoic acid.
Reduction: Formation of 3-bromo-2-chloropropane.
Scientific Research Applications
3-Bromo-2-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical reactions. It can act as an electrophile in substitution reactions, where the halogen atoms are replaced by other nucleophiles. Additionally, the hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropan-2-ol: Similar structure but with different positioning of the halogen atoms.
3-Bromo-1-propanol: Lacks the chlorine atom, making it less reactive in certain reactions.
2-Bromo-3-chloropropan-1-ol: Similar but with different positioning of the hydroxyl group.
Uniqueness
3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms on the same carbon chain, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
36704-88-8 |
|---|---|
Molecular Formula |
C9H21Br3Cl3O7P |
Molecular Weight |
618.3 g/mol |
IUPAC Name |
3-bromo-2-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*4-1-3(5)2-6;1-5(2,3)4/h3*3,6H,1-2H2;(H3,1,2,3,4) |
InChI Key |
ZGEGNUQOVYLTEV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Cl)O.C(C(CBr)Cl)O.C(C(CBr)Cl)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


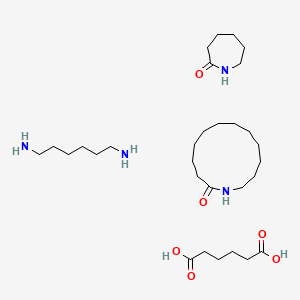
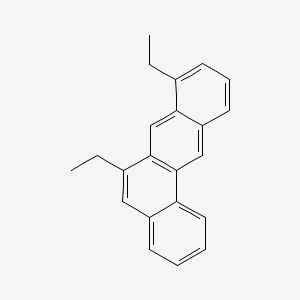
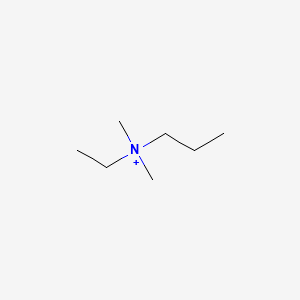
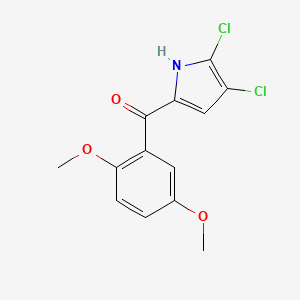
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
